N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-17-6-8-20-19(12-17)23(14-21(28-20)16-4-2-1-3-5-16)32-15-25(29)27-18-7-9-22-24(13-18)31-11-10-30-22/h1-9,12-14H,10-11,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTWXIHLZYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological assays, and potential therapeutic applications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetyl derivatives. The general synthetic route includes:
- Formation of Sulfonamide Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
- Acetamide Formation : This sulfonamide is then reacted with bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent like DMF to form the final product.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Key findings from various research articles include:
- Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease (AD). The inhibition constants (IC50 values) were determined through enzyme assays.
- α-Glucosidase Inhibition : It also demonstrated significant inhibition against α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM). The mechanism of action involves competitive inhibition, which can be beneficial in controlling postprandial blood glucose levels.
Antimicrobial Activity
In addition to enzyme inhibition, the compound exhibits notable antimicrobial properties. Studies indicate that:
- Antibacterial and Antifungal Effects : Compounds derived from the benzodioxin scaffold have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans), showing effective growth inhibition at certain concentrations.
Case Studies and Research Findings
Several case studies have documented the biological activity of related compounds:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption and Distribution : The compound exhibits favorable membrane permeability and bioavailability.
- Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
- Toxicological Assessment : Toxicity studies are ongoing to determine safe dosage ranges and identify any potential side effects.
Comparison with Similar Compounds
Key Trends in Substituent Effects
Fluorine Substitution: Fluorine at the quinoline 6-position (as in the target compound and analogs) enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinases, cytochrome P450) . In sulfonamide derivatives, fluorine increases metabolic resistance, reducing rapid clearance .
Benzodioxin Role :
- The 2,3-dihydro-1,4-benzodioxin moiety contributes to conformational rigidity, improving target specificity and reducing off-target effects .
Acetamide Linker :
Pharmacological Potential
- Anticancer Activity: Fluorinated quinoline derivatives (e.g., ) demonstrate potent inhibition of topoisomerases and receptor tyrosine kinases, suggesting the target compound may share similar mechanisms .
- Neuroprotective Effects : Benzodioxin-containing analogs show promise in mitigating oxidative stress in neurodegenerative models, likely via Nrf2 pathway activation .
- Anti-Diabetic Applications : While the target compound lacks direct evidence, sulfonamide-linked benzodioxin derivatives () highlight the scaffold’s versatility in metabolic disease research .
Preparation Methods
Benzodioxin Amine Preparation
The benzodioxin amine precursor is synthesized via nitration followed by reduction:
Acetylation of Benzodioxin Amine
The amine is acetylated using acetic anhydride under mild conditions:
- Reaction : Benzodioxin-6-amine (1 eq) + Ac₂O (1.2 eq) in CH₂Cl₂, stirred at 25°C for 4 h.
- Workup : Quenched with NaHCO₃, extracted with EtOAc, and purified via silica chromatography (hexane:EtOAc = 3:1).
- Yield : 92%.
Synthesis of 6-Fluoro-2-phenylquinolin-4-ol
Gould-Jacobs Cyclization
The quinoline core is constructed via cyclization of an aniline derivative:
- Condensation : 4-Fluoroaniline reacts with ethyl benzoylacetate in polyphosphoric acid (PPA) at 120°C for 6 h.
- Cyclodehydration : Forms 6-fluoro-2-phenylquinolin-4-ol after alkaline workup (HCl/EtOH).
Etherification via Nucleophilic Substitution
Synthesis of 2-Bromoacetamide Intermediate
Reaction :
Coupling with Quinolin-4-ol
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | NaH (2.2 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Workup | Aqueous NH₄Cl, EtOAc extraction |
| Purification | Biotage® (EtOAc:hexane = 1:1) |
| Yield | 78% |
Mechanism : Deprotonation of quinolin-4-ol by NaH generates a potent nucleophile, which displaces bromide from 2-bromoacetamide.
Alternative Synthetic Routes
Mitsunobu Etherification
Advantages : Avoids harsh bases; suitable for acid-sensitive substrates.
Procedure :
Ullmann Coupling
Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ in DMSO at 110°C.
Yield : 70% (requires extended reaction time: 24 h).
Critical Analysis of Methodologies
Yield Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| NaH-mediated Sₙ2 | 78 | 98 | High |
| Mitsunobu | 65 | 95 | Moderate |
| Ullmann | 70 | 97 | Low |
Solvent Optimization
DMF vs. THF :
- DMF increases reaction rate (ε = 36.7 vs. THF’s 7.5) but complicates purification.
- THF preferred for Mitsunobu due to better reagent solubility.
Scalability and Industrial Considerations
Cost Analysis
| Component | NaH Route Cost ($/kg) | Mitsunobu Route Cost ($/kg) |
|---|---|---|
| Quinolin-4-ol | 120 | 120 |
| 2-Bromoacetamide | 90 | - |
| DIAD | - | 450 |
| Total | 210 | 570 |
Environmental Impact
E-factor :
- NaH route: 18 (kg waste/kg product)
- Mitsunobu: 42 (due to phosphine oxide byproducts)
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Core Formation | Aniline derivative, ketone, H2SO4, 80°C | 60–75 | |
| Acetamide Coupling | 2-Bromoacetamide, LiH, DMF, 25°C | 43–50 |
How is structural characterization performed for this compound?
Standard analytical techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., fluorine and phenyl groups in ¹H/¹³C NMR) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve stereochemical ambiguities (e.g., benzodioxin orientation) .
Advanced Research Questions
What strategies address contradictory biological activity data across studies?
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:
- Comparative Analysis : Test the compound alongside analogs (e.g., varying substituents like chloro vs. methoxy groups) under standardized conditions .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., α-glucosidase IC50 determination) with rigorous controls (e.g., substrate concentration, pH) .
- Computational Modeling : Molecular docking to predict binding affinities and identify critical interactions (e.g., fluorophenyl group’s role in target binding) .
Q. Table 2: Example IC50 Values from Enzyme Assays
| Compound Variant | IC50 (µM) | Assay Conditions | Reference |
|---|---|---|---|
| Parent Compound | 0.15 ± 0.02 | pH 6.8, 37°C | |
| Chloro-Substituted Analog | 0.42 ± 0.05 | pH 6.8, 37°C |
How do substituents influence physicochemical properties and bioactivity?
Substituent effects can be systematically evaluated:
Q. Key Findings :
- Fluorine atoms enhance metabolic stability but reduce solubility .
- Bulky substituents (e.g., ethylphenyl) improve target selectivity but may lower synthetic yields .
What computational tools are recommended for reaction pathway design?
Advanced methods include:
- Quantum Chemical Calculations : To model transition states and optimize reaction conditions (e.g., solvent selection) .
- Machine Learning : Predictive models trained on reaction databases to propose novel synthetic routes .
- In Silico Screening : Virtual libraries to prioritize analogs with desirable ADMET profiles .
Methodological Considerations
How to resolve low yields in the final coupling step?
- Troubleshooting Steps :
What assays are suitable for evaluating anticancer potential?
Data Interpretation and Validation
- Contradictory Results : Replicate experiments using identical batches and controls. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Confirmation : Always correlate spectral data (NMR, MS) with computational predictions to avoid misassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
